TNF-alpha-IN-6

Description

TNF-alpha-IN-6 is a small-molecule inhibitor targeting tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in autoimmune diseases such as rheumatoid arthritis (RA), Crohn’s disease, and psoriasis. Unlike biologic anti-TNF agents (e.g., monoclonal antibodies), this compound belongs to a class of synthetic compounds designed to modulate TNF-α signaling through direct binding or interference with downstream pathways. Its development aligns with efforts to address limitations of biologics, including immunogenicity, high production costs, and the need for invasive administration .

Key characteristics of this compound include:

- Potency: Preclinical studies report a median effective concentration (EC₅₀) below 5 nM, suggesting high activity in suppressing TNF-α .

- Selectivity: Demonstrates minimal cross-reactivity with related cytokines (e.g., IL-1β, IL-6), as validated in enzyme-linked immunosorbent assays (ELISA) and Western blot (WB) studies .

Properties

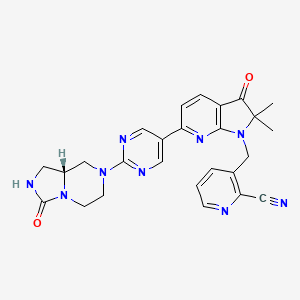

Molecular Formula |

C26H25N9O2 |

|---|---|

Molecular Weight |

495.5 g/mol |

IUPAC Name |

3-[[6-[2-[(8aR)-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazin-7-yl]pyrimidin-5-yl]-2,2-dimethyl-3-oxopyrrolo[2,3-b]pyridin-1-yl]methyl]pyridine-2-carbonitrile |

InChI |

InChI=1S/C26H25N9O2/c1-26(2)22(36)19-5-6-20(32-23(19)35(26)14-16-4-3-7-28-21(16)10-27)17-11-29-24(30-12-17)33-8-9-34-18(15-33)13-31-25(34)37/h3-7,11-12,18H,8-9,13-15H2,1-2H3,(H,31,37)/t18-/m1/s1 |

InChI Key |

RUVSMFOFQJDXHE-GOSISDBHSA-N |

Isomeric SMILES |

CC1(C(=O)C2=C(N1CC3=C(N=CC=C3)C#N)N=C(C=C2)C4=CN=C(N=C4)N5CCN6[C@@H](C5)CNC6=O)C |

Canonical SMILES |

CC1(C(=O)C2=C(N1CC3=C(N=CC=C3)C#N)N=C(C=C2)C4=CN=C(N=C4)N5CCN6C(C5)CNC6=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TNF-alpha-IN-6 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents that enhance its inhibitory activity. The synthetic route typically includes:

Formation of the Core Structure: This involves the construction of a heterocyclic scaffold through cyclization reactions.

Functionalization: Introduction of various functional groups such as hydroxyl, amino, or carboxyl groups to enhance binding affinity and specificity.

Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Synthesis: Large-scale batch reactors are used to carry out the cyclization and functionalization reactions.

Purification and Quality Control: High-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and consistency of the final product.

Formulation: The purified compound is formulated into a suitable dosage form, such as tablets or injectables, for clinical use.

Chemical Reactions Analysis

Key Compounds

-

Compound 1 : A chlorobenzene/fluorobenzene derivative with π-π stacking and π-alkyl interactions with TNF-α residues (Leu57, Tyr59, Tyr119) .

-

Compound 2/3 : Thiourea-based inhibitors forming hydrophobic interactions with Leu59, Tyr59, Tyr119, and Tyr151 .

-

Compound 4e : A dihydrobenzo[cd]indole-6-sulfonamide analog with IC₅₀ = 3 μM, optimized via shape screening and rational design .

Binding Interactions

Compound 4e Development

-

Shape Screening : Commercial libraries were screened for analogs of EJMC-1 , a dihydrobenzo[cd]indole-6-sulfonamide precursor .

-

Rational Design : Docking analysis guided substitutions to enhance binding (e.g., adding phenyl groups to interact with Leu57 and Tyr59) .

-

In Vitro Validation :

Target Engagement

TNF-α inhibitors exploit the trimeric structure of TNF-α, stabilizing monomers/dimers to prevent functional trimer formation . For example:

-

Compound 4e forms alkyl-alkyl interactions with TyrB119 and hydrogen bonds with SerB60/LeuB120, disrupting TNF-α dimerization .

-

Compound 1 stabilizes monomers via π-alkyl interactions with Leu57 and Tyr59, blocking receptor binding .

MAPK Pathway Modulation

TNF-α-induced IL-6 release in urothelial cells involves ERK1/2 and JNK pathways . Inhibitors targeting TNF-α could indirectly regulate these pathways by reducing cytokine signaling.

Scientific Research Applications

There seems to be a misunderstanding in the query. The search results discuss TNF-α (Tumor Necrosis Factor-alpha) and IL-6 (Interleukin-6) as separate molecules or in relation to each other, but not as a single compound "TNF-alpha-IN-6." TNF-α and IL-6 are both cytokines, which are signaling proteins that play crucial roles in inflammation, immune response, and various diseases .

Here's a summary of their applications and related research:

TNF-α (Tumor Necrosis Factor-alpha)

- Role: TNF-α is a pro-inflammatory cytokine involved in cell differentiation, proliferation, survival, and immune system modulation . It mediates key roles in proliferation, differentiation, apoptosis, immune regulation, and inflammation induction .

- Applications:

- Drug Target: Due to its role in inflammatory processes, TNF-α is a target for drug research. Inhibiting its activity has become a focus for treating various inflammatory diseases .

- Treatment of Autoimmune Diseases: TNF-α inhibitors like etanercept, infliximab, adalimumab, and golimumab are used to treat autoimmune diseases such as Crohn's disease and rheumatoid arthritis . These drugs act as antagonists, blocking the interaction of TNF-α with its receptors or stimulating reverse signaling to induce apoptosis of TNF-α producing immune cells . Infliximab, for example, is a monoclonal antibody that blocks TNF-α binding to its receptors and promotes apoptosis in cell lines expressing TNF-α .

- Biomarker: TNF-α levels can serve as a biomarker for certain conditions. For example, high TNF-α levels may indicate impaired lung function in individuals exposed to inhalational Dimethylacetamide (DMAc) .

- Research: Studies explore TNF-α's role in diseases like rheumatoid arthritis, postmenopausal osteoporosis, and major depressive disorder (MDD) . Network pharmacology and molecular docking techniques are used to identify potential TNF-α inhibitors for treating rheumatoid arthritis .

IL-6 (Interleukin-6)

- Role: IL-6 is another pro-inflammatory cytokine that plays a role in immune responses and bone metabolism .

- Applications:

- Biomarker: Similar to TNF-α, IL-6 levels can be indicative of certain conditions. Elevated IL-6 levels, along with TNF-α, have been associated with impaired lung function in DMAc-exposed individuals .

- Osteoimmunology: IL-6 mediates the actions of osteoblasts and osteoclasts, with complex mechanisms that have dual effects on bone metabolism .

- Research: Research investigates IL-6's role in immune-mediated bone diseases, including rheumatoid arthritis and postmenopausal osteoporosis .

TNF-α and IL-6 Combined

- Role: TNF-α and IL-6 are key pathogenic factors in immune-mediated bone diseases .

- Applications:

- Research: The relationship between impaired lung functions and the levels of TNF-α and IL-6 in DMAc exposed people has been studied .

| Biomarker | Control Group (pg/mL) | Exposed Group (pg/mL) | Severely Exposed Group (pg/mL) |

|---|---|---|---|

| TNF-α | 56.86 | 145.52 | 230.52 |

| IL-6 | 38.08 | 89.19 | 116 |

Mechanism of Action

TNF-alpha-IN-6 exerts its effects by binding to Tumor Necrosis Factor Alpha, preventing it from interacting with its receptors on the surface of immune cells. This inhibition blocks the downstream signaling pathways that lead to inflammation and immune response. The primary molecular targets of this compound are the Tumor Necrosis Factor Receptor Type I and Type II. By inhibiting these interactions, this compound reduces the production of pro-inflammatory cytokines and mediators, thereby alleviating symptoms of inflammatory diseases .

Comparison with Similar Compounds

Compound A: 3-Amino-6-aryl-thienopyridine-2-carboxamide ()

- Structure: A thienopyridine derivative with a carboxamide group.

- Mechanism : Direct inhibition of TNF-α release in macrophages, validated in LPS-stimulated cell models .

- Potency : EC₅₀ < 5 nM, comparable to TNF-alpha-IN-5.

- Advantages : Oral bioavailability and stability in metabolic assays.

- Limitations: Limited data on long-term toxicity in vivo.

Compound B: Infliximab (Biologic Agent)

- Structure: Chimeric monoclonal antibody targeting soluble and membrane-bound TNF-α .

- Mechanism : Neutralizes TNF-α by preventing receptor binding.

- Potency : High clinical efficacy in RA (ACR50 response rate: ~50% at 24 weeks) .

- Advantages : Proven efficacy in severe autoimmune diseases.

- Limitations: Requires intravenous infusion; risk of neutralizing antibody development .

Comparative Analysis (Table 1)

Table 1 : Comparative Profile of TNF-alpha-IN-6 and Analogues

Clinical and Preclinical Considerations

- Standardization Challenges : Direct comparisons between small molecules and biologics are hindered by differing study designs, dosing regimens, and outcome measures .

- Biomarker Correlation : Serum TNF-α levels, measured via ultrasensitive ELISA, correlate with disease activity in RA, providing a basis for evaluating inhibitor efficacy .

Biological Activity

Tumor Necrosis Factor-alpha (TNF-α) is a critical proinflammatory cytokine involved in various physiological and pathological processes, including immune response, inflammation, and apoptosis. The compound TNF-alpha-IN-6 is a small molecule designed to inhibit TNF-α activity, thereby modulating its biological effects. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cellular pathways, and implications for therapeutic use.

This compound functions primarily by binding to TNF-α, inhibiting its interaction with receptors TNFR1 and TNFR2. This blockade prevents the downstream signaling cascades that lead to inflammation and cell death. Specifically, the compound stabilizes an asymmetrical form of the soluble TNF trimer, which compromises its signaling capacity .

Table 1: Comparison of this compound with Other TNF Inhibitors

| Compound | Mechanism of Action | Clinical Status |

|---|---|---|

| This compound | Inhibits TNF-α receptor binding | Phase 1 Clinical Trials |

| Infliximab | Monoclonal antibody against TNF-α | Approved for RA, IBD |

| Etanercept | Soluble TNF receptor fusion protein | Approved for RA, PsA |

Biological Effects

The biological activity of this compound has been evaluated in various experimental models. Key findings include:

- Inflammation Modulation : In vitro studies demonstrated that treatment with this compound significantly reduced the secretion of proinflammatory cytokines such as IL-6 and IL-1β from macrophages . This suggests a potential role in treating autoimmune diseases where TNF-α is overproduced.

- Cellular Proliferation : Research indicates that this compound can influence cell proliferation pathways. For instance, it was found to downregulate ICAM-1 and VCAM-1 expression on endothelial cells, which are critical for leukocyte adhesion and migration during inflammatory responses .

- Granuloma Formation : In animal models, the inhibition of TNF-α resulted in altered granuloma formation in response to infections. Specifically, studies showed that this compound could affect the maturation of granulomas induced by pathogens like Rhodococcus aurantiacus .

Case Studies

Several case studies have highlighted the clinical implications of targeting TNF-α:

- Autoimmune Diseases : A study involving patients with rheumatoid arthritis showed that those treated with a similar small molecule inhibitor experienced reduced disease activity scores compared to controls .

- Cancer Therapy : Elevated levels of TNF-α have been associated with poor prognosis in cancer patients. The use of TNF inhibitors has been linked to improved overall survival rates in patients with elevated inflammatory markers .

Research Findings

Research continues to elucidate the complex roles of TNF-α and its inhibitors:

- Cytokine Interplay : The balance between pro-inflammatory cytokines like IL-6 and anti-inflammatory mediators is crucial for effective immune responses. Studies suggest that inhibiting TNF-α may restore this balance in chronic inflammatory conditions .

- Diagnostic Biomarkers : Serum levels of TNF-α have been proposed as potential biomarkers for various diseases, including cancer and autoimmune disorders. Elevated levels correlate with disease severity and patient outcomes .

Q & A

Q. What frameworks are recommended for analyzing contradictory findings in this compound’s therapeutic potential?

- Methodological Answer : Apply the TRIAGE framework (Transparency, Reproducibility, Interpretation, Alignment, Generalizability, Ethics) to evaluate study quality. Use Bayesian statistics to quantify uncertainty and prioritize hypotheses for validation in independent cohorts. Publish negative results in preprint servers to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.